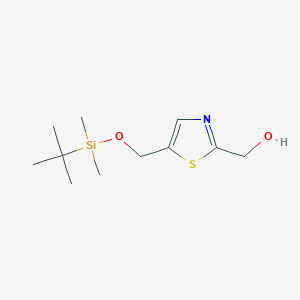

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Overview

Description

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: is a chemical compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role as an aldol donor and acceptor, it may be involved in pathways related to carbohydrate metabolism .

Result of Action

Similar compounds have shown potent growth inhibition properties against certain cancer cell lines , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Reduced thiazole derivatives.

Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: can be compared with other thiazole derivatives and TBDMS-protected compounds:

Similar Compounds: Thiazole derivatives with different substituents, such as (2-amino-4-methylthiazole) and (2-mercaptothiazole).

Uniqueness: The combination of a thiazole ring with a TBDMS-protected hydroxymethyl group provides unique reactivity and stability, making it valuable for specific synthetic applications.

This compound’s unique structure and reactivity make it a versatile tool in various fields of research and industry.

Biological Activity

The compound (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol, often referred to as TBS-thiazolylmethanol, is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2OSi

- Molecular Weight : 244.43 g/mol

- CAS Number : 1083059-77-1

- SMILES Notation : CC(C)(C)Si(C)OCc1cnc(N)s1

This compound features a thiazole ring structure, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives, including TBS-thiazolylmethanol, exhibit significant anticancer properties. A study demonstrated that various thiazole-based compounds showed cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been extensively studied. A series of pyrazolyl-thiazole derivatives were evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones and low minimum inhibitory concentrations (MIC). These findings suggest that TBS-thiazolylmethanol may possess similar antimicrobial properties due to its structural characteristics that enhance binding to microbial targets .

Antioxidant Activity

Antioxidant assays have shown that thiazole derivatives can effectively scavenge free radicals. In particular, compounds with similar structural motifs to TBS-thiazolylmethanol have demonstrated potent antioxidant activities in DPPH and hydroxyl radical scavenging assays. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluation of thiazole derivatives highlighted the importance of substituents on the thiazole ring in enhancing biological activity. For instance:

| Compound | Activity Type | Cell Line | IC50 Value |

|---|---|---|---|

| Thiazole Derivative 1 | Anticancer | HepG2 | 15 µM |

| Thiazole Derivative 2 | Antimicrobial | S. aureus | 8 µg/mL |

| Thiazole Derivative 3 | Antioxidant | DPPH Scavenging | 25 µg/mL |

These results indicate that modifications to the thiazole structure can significantly influence its biological activity, providing a pathway for the development of more effective therapeutic agents .

Properties

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXYVEHXRZFYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.